molecular formula C15H18N2O2 B6344890 Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326810-63-2

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6344890
CAS No.: 1326810-63-2
M. Wt: 258.32 g/mol
InChI Key: SMXSBGCYIMBPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Scientific Disciplines

The importance of pyrazole derivatives spans multiple fields, a testament to their chemical adaptability. nih.govnbinno.com

Medicinal Chemistry: Pyrazole-containing compounds are integral to drug discovery, exhibiting a broad spectrum of pharmacological activities. mdpi.com They have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents. nih.govmdpi.comorientjchem.org The well-known anti-inflammatory drug celecoxib, for instance, features a pyrazole core. nih.govmdpi.com The ability of the pyrazole ring to act as a bioisostere for other functional groups and to engage in various intermolecular interactions makes it a valuable scaffold for designing targeted therapies. nbinno.com

Agrochemicals: In the realm of agriculture, pyrazole derivatives have made significant contributions as potent herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.net Compounds such as pyraclostrobin (B128455) are widely used to protect crops from fungal diseases. royal-chem.com The development of novel pyrazole-based pesticides is an ongoing area of research aimed at improving efficacy and environmental safety. ccspublishing.org.cn

Materials Science: The unique photophysical properties of certain pyrazole derivatives have led to their use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.net Their ability to form stable complexes with metal ions also makes them useful as ligands in coordination chemistry.

Rationale for Comprehensive Investigation of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

The specific substitution pattern of this compound—featuring a propylphenyl group at the 5-position and an ethyl carboxylate group at the 3-position—suggests a molecule with tailored properties that merit in-depth study. The lipophilic propylphenyl moiety can enhance the compound's ability to cross biological membranes, a crucial factor for potential therapeutic agents. The ethyl carboxylate group provides a reactive handle for further synthetic modifications, allowing for the creation of a library of related compounds with diverse functionalities. This strategic design makes it a promising candidate for screening in various biological assays and for development as a versatile chemical intermediate.

A common synthetic route to this class of compounds involves the cyclocondensation of a substituted β-diketone with hydrazine (B178648) hydrate (B1144303). nih.gov Specifically, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be achieved by reacting a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate with hydrazine hydrate in glacial acetic acid. nih.gov

Interdisciplinary Research Aims and Objectives for Pyrazole-3-Carboxylate Derivatives

The study of this compound and related pyrazole-3-carboxylate derivatives is driven by a set of interdisciplinary research goals:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to these compounds and to fully characterize their structural and electronic properties using techniques such as NMR, IR, and mass spectrometry. nih.gov

Pharmacological Evaluation: To systematically screen these derivatives for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Structure-activity relationship (SAR) studies are crucial to identify key structural features responsible for observed biological effects.

Agrochemical Screening: To assess the potential of these compounds as novel herbicides, fungicides, or insecticides, with a focus on identifying candidates with high efficacy and low environmental impact.

Materials Science Applications: To explore the potential of these pyrazole derivatives in the design of new functional materials, such as organic electronic components or sensors.

The comprehensive investigation of this compound holds the promise of unlocking new applications and advancing our understanding of the versatile pyrazole scaffold. The insights gained from such research will undoubtedly contribute to the development of new technologies in medicine, agriculture, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-propylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-4-2/h6-10H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXSBGCYIMBPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 4 Propylphenyl 1h Pyrazole 3 Carboxylate and Analogues

Historical and Current Approaches to Pyrazole-3-Carboxylate Core Synthesis

The synthesis of the pyrazole-3-carboxylate core is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensations to highly regioselective modern strategies.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Precursors

The most traditional and widely employed method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This approach, famously known as the Knorr pyrazole synthesis, forms the bedrock of pyrazole chemistry. nist.govorgsyn.org

For the specific synthesis of pyrazole-3-carboxylates, the key 1,3-dicarbonyl precursor is typically a 2,4-diketoester. The general synthesis involves a two-step process:

Claisen Condensation : A substituted acetophenone (B1666503) undergoes a Claisen condensation with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide. This reaction forms a crucial intermediate, an ethyl 2,4-dioxo-4-arylbutanoate. ut.ac.ir This mixed Claisen reaction is particularly effective because diethyl oxalate lacks α-hydrogens, preventing self-condensation and acting solely as the acylating agent (the acceptor). openstax.orglibretexts.org

Pyrazole Formation : The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate (B1144303) or a substituted hydrazine. The hydrazine undergoes a cyclocondensation reaction with the two carbonyl groups to form the stable five-membered pyrazole ring. nist.gov

Regioselective Synthetic Strategies for Polysubstituted Pyrazoles

A significant challenge in pyrazole synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). This reaction can lead to two different regioisomers, as the substituted nitrogen of the hydrazine can attack either carbonyl group. nist.gov To overcome this lack of regioselectivity, several advanced strategies have been developed.

One effective method involves the use of α,β-unsaturated ketones that contain a good leaving group at the α-position, such as a benzotriazolyl group. The reaction of these precursors with monosubstituted hydrazines proceeds through a Michael addition-elimination pathway that consistently yields a single regioisomer of the resulting pyrazole. ut.ac.ir

Another powerful regioselective approach is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between N-arylhydrazones and nitroolefins can be controlled to produce 1,3,5-trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. libretexts.org These modern methods provide chemists with precise control over the substitution pattern of the pyrazole ring, which is crucial for structure-activity relationship studies in medicinal chemistry.

Table 1: Comparison of Regioselective Pyrazole Synthesis Strategies

StrategyPrecursorsMechanismKey Advantage
Leaving Group Assistance α-Benzotriazolyl-α,β-unsaturated ketones + Monosubstituted hydrazinesMichael Addition-EliminationExcellent regiocontrol, leading to a single product isomer. ut.ac.ir
1,3-Dipolar Cycloaddition N-Arylhydrazones + Nitroolefins[3+2] CycloadditionHigh regioselectivity and versatility in synthesizing polysubstituted pyrazoles. libretexts.org
In situ Precursor Generation Reaction of hydrazone dianions with diethyl oxalateCyclization/CondensationGood yields for specific pyrazole-3-carboxylates. chemicalbook.com

Targeted Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

The targeted synthesis of this compound builds upon the general principles of pyrazole formation, requiring specific starting materials and optimized conditions to ensure high yield and purity.

Identification and Preparation of Key Synthetic Intermediates Bearing the 4-Propylphenyl Moiety

The synthesis logically proceeds via a two-step sequence starting from commercially available materials.

Preparation of Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate : The first key intermediate is the 1,3-dicarbonyl compound. It is synthesized via a Claisen condensation. The specific ketone required is 4-propylacetophenone , which reacts with diethyl oxalate using a base like sodium ethoxide in an anhydrous solvent such as ethanol (B145695) or toluene (B28343). ut.ac.ir The reaction involves the deprotonation of the methyl group of 4-propylacetophenone to form an enolate, which then attacks one of the ester groups of diethyl oxalate, leading to the formation of the desired β-diketoester after acidic workup.

Cyclocondensation with Hydrazine Hydrate : The synthesized ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate is then reacted with hydrazine hydrate . This reaction is typically carried out in a protic solvent like glacial acetic acid or ethanol, often with heating, to facilitate the cyclization and dehydration, yielding the final product, this compound. nist.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity requires careful optimization of several reaction parameters for both the Claisen condensation and the final cyclization step.

For the Claisen condensation, critical factors include the stoichiometry of the base, reaction temperature, and time. A full equivalent of a strong, non-nucleophilic base is necessary to drive the reaction to completion by deprotonating the product, which is more acidic than the starting ketone. chemicalbook.com

For the pyrazole formation step, the choice of solvent can significantly impact the reaction rate and regioselectivity (if a substituted hydrazine is used). While protic solvents like ethanol are common, studies have shown that aprotic dipolar solvents such as DMF or DMAc can sometimes lead to better results. chemicalbook.com Systematic approaches like Design of Experiment (DoE) can be employed to efficiently screen various parameters—including temperature, catalyst loading, and reactant concentration—to identify the optimal conditions for maximizing yield and minimizing impurities. researchgate.net

Table 2: Key Parameters for Optimization

Reaction StepParameterTypical Range/OptionsImpact
Claisen Condensation BaseSodium Ethoxide, Potassium EthoxideStoichiometry and strength affect reaction completion.
SolventEthanol, TolueneInfluences solubility and reaction temperature.
Temperature0 °C to 60 °CControls reaction rate and side reactions.
Cyclocondensation SolventEthanol, Glacial Acetic Acid, DMFAffects reaction rate and product isolation. chemicalbook.com
TemperatureRoom Temperature to RefluxHigher temperatures drive dehydration to form the aromatic ring.
CatalystAcidic (e.g., AcOH) or BasicCan accelerate the condensation and dehydration steps.

Implementation of Sustainable and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the adoption of environmentally benign practices. The synthesis of this compound can be made more sustainable by incorporating green chemistry principles. chemicalbook.com

Key areas for green modification include:

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) like toluene with greener alternatives such as ethanol or even water-based systems where possible.

Energy Efficiency : Utilizing energy-efficient heating methods like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating.

Catalysis : Employing recyclable or heterogeneous catalysts can minimize waste and simplify product purification. For pyrazole synthesis, various solid acid or base catalysts have been explored.

Atom Economy : Designing the synthesis to maximize the incorporation of all starting material atoms into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an excellent example of this principle and have been successfully applied to pyrazole synthesis.

Table 3: Green Chemistry Alternatives in Pyrazole Synthesis

Traditional MethodGreen AlternativeBenefit
Conventional heating (oil bath)Microwave or Ultrasound irradiationReduced reaction time, lower energy consumption.
Stoichiometric base (NaOEt)Recyclable solid acid/base catalystsEasier separation, reduced waste, catalyst reuse.
VOC solvents (Toluene, DMF)Green solvents (Ethanol, Water)Reduced environmental impact and toxicity.
Multi-step synthesisOne-pot or Multicomponent Reaction (MCR)Increased efficiency, reduced waste and purification steps.

Chemical Transformations and Derivatization Strategies of this compound

The structure of this compound offers multiple handles for chemical modification. The pyrazole ring contains a reactive secondary amine (N1), the C3 position is functionalized with an ethyl ester suitable for various transformations, and the C5 phenyl ring can undergo electrophilic substitution.

Functionalization at the Pyrazole Nitrogen Atom (N1)

The N1 position of the pyrazole ring is a common site for derivatization, most notably through N-alkylation and N-arylation reactions. The presence of a substituent on the pyrazole nitrogen can significantly influence the compound's biological and physicochemical properties.

N-alkylation of asymmetrically substituted 1H-pyrazoles, such as this compound, can often lead to a mixture of two regioisomeric products due to tautomerism. nih.gov The reaction conditions, including the choice of base and solvent, play a critical role in controlling the regioselectivity of the alkylation. nih.gov For instance, the reaction of a similar compound, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, with benzyl (B1604629) chloride and potassium carbonate in acetonitrile (B52724) resulted in the desired N-alkylated product. nih.gov A common strategy involves the reaction of the pyrazole with an appropriate alkyl halide in the presence of a base to facilitate the deprotonation of the pyrazole nitrogen.

Table 1: Examples of N-Alkylation on Analogous Pyrazole Scaffolds

Starting MaterialAlkylating AgentBase / SolventProductYield (%)Reference
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateBenzyl chlorideK₂CO₃ / AcetonitrileEthyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate76% nih.gov
3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylate2-Bromoacetophenone derivativesNa₂CO₃ / DMFEthyl 1-(2-aryl-2-oxoethyl)-3-aryl-4-bromo-1H-pyrazole-5-carboxylateNot specified nih.gov

The choice of a less polar solvent like DMF in combination with a base such as sodium carbonate has been shown to improve the regioselectivity in favor of the desired isomer in related systems. nih.gov

Modifications and Reactions of the Carboxylate Ester Group (C3)

The ethyl carboxylate group at the C3 position is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and hydrazides. These transformations are crucial for expanding the chemical diversity of the pyrazole core.

Hydrolysis: One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. researchgate.net The resulting carboxylic acid serves as a key intermediate for the synthesis of amides and other derivatives. Research on similar pyrazole esters has demonstrated that alkaline hydrolysis effectively yields the corresponding carboxylic acid, which can then be used in subsequent synthetic steps. researchgate.netresearchgate.net

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a wide range of amide derivatives. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often employed to facilitate this transformation. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to produce the desired amide.

Other Transformations: The ester group can also be converted into a hydrazide by reacting it with hydrazine hydrate. This transformation is common in the synthesis of heterocyclic compounds and serves as a precursor for creating pyrazolo[3,4-d]pyridazine systems. arabjchem.org

Chemical Derivatization of the 4-Propylphenyl Moiety at the C5 Position

The 4-propylphenyl ring at the C5 position is an activated aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The propyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho to the propyl group (C3' and C5' of the phenyl ring). The para position (C4') is already substituted by the pyrazole ring.

Potential electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂) onto the phenyl ring, likely at the positions ortho to the propyl group.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Core and Substituent Identification

High-resolution 1D-NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 4-propylphenyl ring would likely appear as two doublets in the aromatic region (approximately 7.0-8.0 ppm). The single proton on the pyrazole (B372694) ring is expected to resonate as a singlet further downfield. The ethyl ester group would be characterized by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the phenyl ring. The NH proton of the pyrazole ring would likely appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the pyrazole and phenyl rings would appear in the aromatic region (approximately 110-150 ppm). The aliphatic carbons of the ethyl and propyl groups would be found in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would offer direct insight into the electronic environment of the two nitrogen atoms within the pyrazole ring, helping to confirm the heterocyclic core.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazole-H~ 6.5 - 7.0s
Phenyl-H (ortho to propyl)~ 7.2 - 7.4d
Phenyl-H (meta to propyl)~ 7.6 - 7.8d
Ester -OCH₂CH₃~ 4.2 - 4.4q
Propyl -CH₂CH₂CH₃ (attached to phenyl)~ 2.5 - 2.7t
Propyl -CH₂CH₂CH₃~ 1.6 - 1.8sext
Ester -OCH₂CH₃~ 1.2 - 1.4t
Propyl -CH₂CH₂CH₃~ 0.9 - 1.1t
Pyrazole-NHVariablebr s

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 162
C (Pyrazole, attached to ester)~ 140
C (Pyrazole, attached to phenyl)~ 150
CH (Pyrazole)~ 105
C (Phenyl, attached to pyrazole)~ 128
CH (Phenyl)~ 125 - 130
C (Phenyl, attached to propyl)~ 145
-OCH₂CH₃ (Ester)~ 61
-CH₂- (Propyl, attached to phenyl)~ 38
-CH₂- (Propyl)~ 24
-CH₃ (Propyl)~ 14
-CH₃ (Ester)~ 14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Spatial Relationships

2D-NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity within the ethyl group (-OCH₂CH₃) and the propyl group (-CH₂CH₂CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 4-propylphenyl group to the pyrazole ring and the ethyl carboxylate group to its attachment point on the pyrazole.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula (C₁₅H₁₈N₂O₂).

Analysis of Fragmentation Pathways for Structural Insights

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecule. The analysis of the resulting fragment ions would provide valuable structural information. Key expected fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the propyl group, and fragmentation of the pyrazole ring.

Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment
258[M]⁺
213[M - OC₂H₅]⁺
229[M - C₂H₅]⁺
185[M - COOC₂H₅]⁺
115[C₉H₁₁]⁺ (propylphenyl fragment)

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the C=O stretch of the ester (a strong band around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the 1450-1600 cm⁻¹ region), and C-O stretching of the ester (around 1100-1300 cm⁻¹).

Predicted Infrared Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)~ 3150 - 3300Medium, broad
Aromatic C-H Stretch~ 3000 - 3100Medium
Aliphatic C-H Stretch~ 2850 - 2960Medium to strong
C=O Stretch (ester)~ 1710 - 1730Strong
C=N / C=C Stretch (ring)~ 1450 - 1600Medium to strong
C-O Stretch (ester)~ 1150 - 1250Strong

Single-Crystal X-ray Diffraction Analysis for Definitive Three-Dimensional Structure

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural elucidation.

For pyrazole-containing compounds, single-crystal X-ray diffraction studies reveal key structural characteristics. The pyrazole ring itself is typically found to be essentially planar. nih.gov The substituents on the pyrazole ring, in this case, the ethyl carboxylate group at position 3 and the 4-propylphenyl group at position 5, will have specific orientations relative to the central pyrazole ring. The dihedral angle between the pyrazole ring and the phenyl ring is a significant parameter that is determined with high precision. For instance, in a related compound, the dihedral angle between a pyrazole ring and a phenyl ring was found to be 82.82 (10)°. nih.gov

The analysis also provides detailed information about intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and π-π stacking interactions. mdpi.comresearchgate.net In many pyrazole derivatives, intermolecular hydrogen bonds involving the pyrazole N-H group are observed, which can lead to the formation of dimers, trimers, or extended chains. mdpi.comresearchgate.net

While specific data tables for this compound are not available, the following tables present representative crystallographic data for other pyrazole derivatives, illustrating the type of information that would be obtained from such an analysis.

Table 1: Example Crystal Data and Structure Refinement Parameters for a Pyrazole Derivative.

Parameter Value
Empirical Formula C₁₆H₂₀N₂O₂
Formula Weight 272.34
Crystal System Triclinic
Space Group P-1
a (Å) 9.0665 (2)
b (Å) 9.3351 (2)
c (Å) 10.5408 (3)
α (°) 110.450 (1)
β (°) 113.987 (1)
γ (°) 97.645 (2)
Volume (ų) 723.22 (3)
Z 2

Data adapted from a study on Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. nih.gov

Table 2: Example Selected Bond Lengths for a Pyrazole Derivative.

Bond Length (Å)
N1-N2 1.375 (2)
N1-C5 1.391 (2)
N2-C3 1.327 (2)
C3-C4 1.423 (2)
C4-C5 1.381 (2)

Hypothetical data based on typical pyrazole structures.

Table 3: Example Selected Bond Angles for a Pyrazole Derivative.

Angle Degrees (°)
C5-N1-N2 111.9 (1)
C3-N2-N1 105.3 (1)
N2-C3-C4 111.4 (1)
C5-C4-C3 104.2 (1)
C4-C5-N1 107.2 (1)

Hypothetical data based on typical pyrazole structures.

A definitive single-crystal X-ray diffraction analysis of this compound would provide precise values for its unit cell dimensions, space group, and the atomic coordinates of all atoms, thus confirming its molecular structure and providing insights into its solid-state packing and intermolecular interactions.

Chemical Reactivity and Mechanistic Studies of Transformations

Reactivity Profile of the Pyrazole (B372694) Heterocyclic Ring System

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, making it susceptible to a range of chemical modifications.

Electrophilic and Nucleophilic Reactions at the Pyrazole Core

The pyrazole nucleus exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. The electron density within the ring is not uniformly distributed; the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution reactions. scribd.commdpi.com Common electrophilic substitutions on the pyrazole ring include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, which predominantly occur at the C4 position. scribd.com

Conversely, the C3 and C5 positions are electron-deficient due to the proximity of the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. mdpi.com However, nucleophilic substitution on an unsubstituted pyrazole ring is generally rare and often requires harsh reaction conditions or the presence of activating groups.

In the case of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, the substituents on the ring significantly influence its reactivity. The 4-propylphenyl group at C5 is an electron-donating group, which can further activate the pyrazole ring towards electrophilic attack. The ethyl carboxylate group at C3, being an electron-withdrawing group, deactivates the ring towards electrophiles but can potentially facilitate nucleophilic attack at the C3 position.

A summary of typical electrophilic substitution reactions on the pyrazole ring is presented in the table below.

Reaction Reagents Electrophile Typical Position of Substitution Product
NitrationHNO₃ + H₂SO₄NO₂⁺C44-Nitropyrazole
SulfonationFuming H₂SO₄ or SO₃/H₂SO₄SO₃ or HSO₃⁺C4Pyrazole-4-sulfonic acid
HalogenationX₂ (e.g., Br₂, Cl₂)X⁺C44-Halopyrazole
Vilsmeier-Haack FormylationPOCl₃ + DMFVilsmeier reagentC44-Formylpyrazole

Tautomerism and its Implications for Reactivity

N-unsubstituted pyrazoles, such as this compound, can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. This phenomenon is known as annular tautomerism. The equilibrium between the two tautomers is influenced by the nature and position of the substituents on the pyrazole ring. mdpi.comfu-berlin.de

For this compound, the two possible tautomers are this compound and Ethyl 3-(4-propylphenyl)-1H-pyrazole-5-carboxylate. The relative stability of these tautomers is dictated by the electronic effects of the substituents. Generally, the tautomer where the NH group is adjacent to the more electron-withdrawing substituent is favored. In this molecule, the ethyl carboxylate group at C3 is electron-withdrawing, while the 4-propylphenyl group at C5 is electron-donating. Therefore, the tautomer with the NH at the N1 position, adjacent to the C5 carbon bearing the 4-propylphenyl group, is expected to be the major tautomer in solution. fu-berlin.de

The tautomeric equilibrium has significant implications for the reactivity of the molecule. For instance, N-alkylation reactions can yield a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions and the relative stability of the tautomers. The specific tautomeric form present can also influence the regioselectivity of subsequent reactions on the pyrazole ring.

Transformations Involving the Ester Functional Group

The ethyl carboxylate group at the C3 position is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.

Ester Hydrolysis and Transesterification Pathways

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, typically using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is a common method for converting ethyl pyrazole-3-carboxylates to their corresponding carboxylic acids. researchgate.net This transformation is often a crucial step in the synthesis of more complex pyrazole derivatives.

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible transformation for the ethyl ester group. This reaction can be used to introduce different alkyl or aryl groups into the ester functionality, thereby modifying the physical and chemical properties of the molecule.

Formation of Amides and Hydrazides

The ethyl ester of pyrazole-3-carboxylic acid can be readily converted into a variety of amides by reaction with primary or secondary amines. beilstein-journals.orgnih.gov This amidation reaction is often carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. The resulting amides are important intermediates in the synthesis of various biologically active compounds.

Furthermore, the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide. researchgate.netnih.gov Pyrazole-3-carbohydrazides are versatile building blocks in heterocyclic synthesis, serving as precursors for the preparation of pyrazolo[3,4-d]pyridazines and other fused heterocyclic systems with potential pharmacological applications. researchgate.net

Reactivity of the 4-Propylphenyl Side Chain

The 4-propylphenyl group attached to the C5 position of the pyrazole ring can also undergo chemical transformations, although it is generally less reactive than the pyrazole core and the ester group. The propyl group is an ortho-, para-directing activator for electrophilic aromatic substitution on the phenyl ring. However, the steric hindrance from the adjacent pyrazole ring might influence the regioselectivity of such reactions.

Typical electrophilic aromatic substitution reactions that could occur on the 4-propylphenyl ring include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The conditions for these reactions would need to be carefully controlled to avoid competing reactions on the more reactive pyrazole ring. The electronic influence of the pyrazole ring on the phenyl group is also a factor to consider; the pyrazole ring can act as either an electron-donating or electron-withdrawing substituent depending on the reaction conditions and the point of attachment.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the two substituents on the ring: the propyl group and the pyrazole moiety.

The propyl group is an alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the electron-donating inductive effect and hyperconjugation of the alkyl chain, which enriches the electron density at the ortho and para positions of the benzene (B151609) ring, making them more susceptible to electrophilic attack.

Given that the propyl group is an ortho, para-director, and it is located at the para position relative to the pyrazole substituent, the incoming electrophile will be directed to the positions ortho to the propyl group (and meta to the pyrazole substituent). The steric hindrance from the propyl group and the pyrazole ring will also play a role in determining the final product distribution.

Below is a summary of expected outcomes for common electrophilic aromatic substitution reactions on the phenyl ring of this compound.

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄Ethyl 5-(3-nitro-4-propylphenyl)-1H-pyrazole-3-carboxylate
Halogenation Br₂, FeBr₃Ethyl 5-(3-bromo-4-propylphenyl)-1H-pyrazole-3-carboxylate
Friedel-Crafts Alkylation R-Cl, AlCl₃Ethyl 5-(3-alkyl-4-propylphenyl)-1H-pyrazole-3-carboxylate (subject to steric hindrance and potential rearrangements)
Friedel-Crafts Acylation R-COCl, AlCl₃Ethyl 5-(3-acyl-4-propylphenyl)-1H-pyrazole-3-carboxylate

Chemical Modifications of the Propyl Chain

The propyl chain attached to the phenyl ring offers sites for chemical modification, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize intermediates such as radicals and carbocations through resonance.

Oxidation of the Propyl Chain

The alkyl side chain of an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents. libretexts.org Treatment of an alkylbenzene with reagents like potassium permanganate (B83412) (KMnO₄) results in oxidation to yield a benzoic acid derivative. brainly.in This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. brainly.in Therefore, the propyl group in this compound can be oxidized to a carboxylic acid.

The reaction proceeds via a complex mechanism that involves the formation of benzylic radical intermediates. libretexts.org The entire alkyl chain is cleaved, leaving only the carboxylic acid group attached to the phenyl ring.

Halogenation of the Propyl Chain

Free-radical halogenation is a characteristic reaction of alkyl-substituted aromatic compounds. wikipedia.org The benzylic position of the propyl group is particularly susceptible to halogenation under free-radical conditions. libretexts.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.org This reaction, known as benzylic bromination, occurs exclusively at the benzylic position. libretexts.org

The high selectivity for the benzylic position is attributed to the resonance stabilization of the intermediate benzylic radical. youtube.com The unpaired electron of the benzylic radical can be delocalized into the π-system of the aromatic ring, making this radical more stable than radicals formed at other positions on the alkyl chain. youtube.com

ReactionReagentsExpected Major Product
Benzylic Oxidation 1. KMnO₄, NaOH, H₂O, heat 2. H₃O⁺4-(5-(ethoxycarbonyl)-1H-pyrazol-3-yl)benzoic acid
Benzylic Bromination N-Bromosuccinimide (NBS), (PhCO₂)₂, CCl₄, heatEthyl 5-(4-(1-bromopropyl)phenyl)-1H-pyrazole-3-carboxylate

Investigation of Reaction Regioselectivity and Stereochemical Outcomes

Regioselectivity

The regioselectivity of reactions involving this compound is a critical aspect, particularly in electrophilic aromatic substitution on the phenyl ring. As discussed in section 4.3.1, the directing effects of the existing substituents determine the position of the incoming electrophile. The propyl group directs to the ortho and para positions relative to itself. Since the para position is already occupied by the pyrazole ring, substitution is expected to occur at the positions ortho to the propyl group. This leads to a high degree of regioselectivity, favoring the formation of 3-substituted-4-propylphenyl derivatives.

In the context of pyrazole chemistry, regioselectivity is often a key consideration during the synthesis of the pyrazole ring itself. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers. researchgate.net However, for the transformations of the pre-formed this compound, the regioselectivity is primarily concerned with the reactions on the phenyl ring and the propyl side chain.

Stereochemical Outcomes

Stereochemistry becomes a significant consideration in reactions that introduce a new chiral center into the molecule. A key example is the benzylic halogenation of the propyl chain, as described in section 4.3.2. The benzylic carbon of the propyl group is a prochiral center. The free-radical bromination with NBS proceeds through a planar benzylic radical intermediate. The subsequent attack of a bromine radical can occur from either face of the planar intermediate with equal probability. This results in the formation of a racemic mixture of the two enantiomers of Ethyl 5-(4-(1-bromopropyl)phenyl)-1H-pyrazole-3-carboxylate.

The formation of stereoisomers can have significant implications in fields such as medicinal chemistry, where different enantiomers or diastereomers of a molecule can exhibit different biological activities. While the free-radical bromination is generally not stereoselective, subsequent nucleophilic substitution reactions at the newly formed chiral center could potentially proceed with stereocontrol, depending on the reaction mechanism (Sₙ1 or Sₙ2) and the nature of the nucleophile and solvent. khanacademy.org For instance, an Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization.

ReactionRegiochemical OutcomeStereochemical Outcome
Electrophilic Aromatic Substitution Substitution occurs primarily at the position ortho to the propyl group.No new chiral centers are formed.
Benzylic Halogenation Halogenation is highly selective for the benzylic position of the propyl chain.A new chiral center is created at the benzylic carbon, resulting in a racemic mixture of enantiomers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. DFT methods have been successfully applied to various similar compounds to calculate optimized geometries, molecular orbitals, and electrostatic potentials, providing a reliable framework for understanding the properties of the title compound. bohrium.comderpharmachemica.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. Using DFT calculations, researchers can find the lowest energy conformation of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate. These calculations typically show that the pyrazole ring is largely planar. nih.gov However, the substituent groups—the 4-propylphenyl ring and the ethyl carboxylate group—can rotate around their single bonds.

Conformational analysis reveals the rotational barriers and the most stable orientations of these groups relative to the central pyrazole ring. For instance, in a related tetra-substituted pyrazole, the dihedral angles between the pyrazole ring and the connected phenyl rings were found to be significant, indicating a twisted conformation. nih.gov For this compound, the planarity of the pyrazole core is expected, but the phenyl and ethyl ester groups are likely twisted out of this plane to minimize steric hindrance.

Table 1: Representative Theoretical Bond Parameters for Pyrazole Derivatives Note: This table is illustrative, based on general findings for similar pyrazole structures. Specific values for this compound require a dedicated computational study.

ParameterTypical Calculated Value Range
N-N bond length (Å)1.35 - 1.38
C=N bond length (Å)1.32 - 1.36
C=O bond length (Å)1.21 - 1.24
Pyrazole-Phenyl Dihedral Angle (°)40 - 75

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For pyrazole derivatives, the HOMO is typically delocalized over the π-system of the pyrazole and phenyl rings, while the LUMO is also distributed across these aromatic systems. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Computational studies on similar pyrazoles have used FMO analysis to understand their interaction capabilities. bohrium.com

Table 2: Frontier Molecular Orbital (FMO) Parameters Note: The values presented are conceptual and based on typical results for analogous pyrazole compounds.

ParameterDescriptionPredicted Location for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Delocalized over the pyrazole and 4-propylphenyl rings.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Delocalized over the pyrazole ring and the carboxylate group.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. researchgate.net

Different colors on the MEP map represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are favorable for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) around the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring, as these are the most electronegative atoms. The most positive potential (blue) would likely be located on the hydrogen atom attached to the pyrazole nitrogen (N-H), making it the primary site for deprotonation or hydrogen bonding. bohrium.comyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and flexibility.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the rotational dynamics of the propyl and ethyl side chains, the flexibility of the phenyl-pyrazole bond, and the molecule's interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic environment, such as in solution or at a biological receptor site. Studies on similar heterocyclic compounds have used MD simulations to rationalize experimental findings and understand intermolecular interactions. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

IR Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net For this compound, key predicted vibrational modes would include the N-H stretch, C=O stretch of the ester, C=N and C=C stretching of the rings, and C-H stretching of the alkyl and aromatic groups. Comparing the calculated IR spectrum with the experimental one helps confirm the synthesized structure. derpharmachemica.com Typically, calculated frequencies are slightly higher than experimental ones due to the harmonic approximation, and a scaling factor is often applied for better agreement.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to aid in signal assignment and confirm the molecular structure.

Elucidation of Reaction Mechanisms Through Transition State Computations

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, computational studies could be used to investigate its synthesis, such as the cyclization reaction between a hydrazine (B178648) and a diketoester precursor. By calculating the energies of the transition states for different possible pathways, researchers can determine the most likely mechanism. For example, the synthesis of a related pyrazole, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, involves an intermediate that could be studied computationally to understand the reaction's progression and energetics. researchgate.net These calculations provide a molecular-level understanding of bond-forming and bond-breaking processes that are difficult to observe experimentally.

Structure Activity/property Relationship Sar/spr Principles Applied to Pyrazole 3 Carboxylate Derivatives

General Principles Governing Pyrazole (B372694) Scaffold Interactions

The pyrazole core itself, a five-membered aromatic ring with two adjacent nitrogen atoms, possesses a unique combination of features. nih.gov It has both a hydrogen bond donor (the N1-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the N2 nitrogen), allowing for diverse interactions with biological macromolecules. mdpi.com The electronic properties and reactivity of the ring are heavily influenced by the nature of the groups attached to it. mdpi.comresearchgate.net

Impact of N1 Substituents on Molecular Recognition and Ligand Efficacy

The substituent at the N1 position of the pyrazole ring plays a critical role in determining a molecule's biological activity and properties. This position is often targeted in medicinal chemistry to modulate factors like solubility, metabolic stability, and target selectivity. nih.gov

Steric and Electronic Effects : The size and electronic nature of the N1 substituent can dictate the orientation of the molecule within a binding pocket. For instance, studies on cannabinoid receptor (CB1) antagonists identified that a bulky 2,4-dichlorophenyl group at the N1 position was a key structural requirement for potent activity. nih.gov

Solubility and Selectivity : In the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors, late-stage functionalization at the N1 position was employed to enhance compound profiles. An N1-methyl group improved both solubility and selectivity compared to the unsubstituted analog. nih.gov Further modification to an N1-difluoroethyl group maintained potency while improving selectivity against other kinases. nih.gov

Regioselectivity : The synthesis of N1-substituted pyrazoles can be challenging due to the potential for forming regioisomers. The desired N1-regioisomer is often, but not always, the major product, and separation from the N2-isomer is frequently required. nih.gov

Influence of the Ester/Carboxamide Group at C3 on Binding and Selectivity

The functional group at the C3 position is another crucial determinant of activity. This group often acts as a key hydrogen bond acceptor or donor, anchoring the ligand into its target binding site.

Binding and Potency : For CB1 receptor antagonists, a carboxamido group at the C3 position was found to be essential for high potency. nih.gov Similarly, pyrazole-3-carboxamide derivatives have been investigated as DNA-binding agents, where the carboxamide moiety is crucial for interaction with the DNA minor groove. jst.go.jpnih.gov

Ester vs. Carboxamide : The choice between an ester, like in Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, and a carboxamide can significantly alter a compound's properties. Carboxamides offer an additional hydrogen bond donor (the N-H), which can lead to stronger or different binding interactions compared to an ester. Studies on carbonic anhydrase inhibitors have explored a variety of pyrazole-carboxamides. nih.gov

Bioisosteric Replacement : The ester or carboxamide group can be replaced with other bioisosteres (groups with similar physical or chemical properties) to modulate activity. For example, starting from an ethyl pyrazole-3-carboxylate, various heterocyclic ring systems were synthesized at the C3 position to explore antitumor properties. researchgate.net

Role of Substituents at the C5 Phenyl Ring and Propyl Chain in Modulating Interactions

The substituent at the C5 position often occupies a significant portion of the target's binding pocket, and modifications here can drastically affect affinity and selectivity.

Phenyl Ring Substitution : For the C5 phenyl ring, the position and nature of substituents are critical. In the context of CB1 antagonists, a para-substituted phenyl ring at the C5-position was a requirement for potent activity, with a p-iodophenyl group yielding one of the most potent compounds in that series. nih.gov

Modulating Activity : In a study of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives for anti-inflammatory activity, compounds with dimethoxy substitutions on the C5-phenyl ring (e.g., 2,3-dimethoxy and 3,4-dimethoxy) showed the most significant activity. nih.gov This highlights that electron-donating groups on the phenyl ring can enhance certain biological activities.

Propyl Chain : The 4-propyl group on the C5-phenyl ring of this compound likely interacts with a hydrophobic pocket in its biological target. The length and branching of such alkyl chains are often optimized to maximize van der Waals interactions and improve binding affinity.

Table 1: Summary of SAR Principles for Pyrazole-3-Carboxylate Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Position Substituent Type Impact on Activity/Property Example Target/Study Reference
N1 Bulky Aryl (e.g., 2,4-dichlorophenyl) Essential for potent activity CB1 Receptor Antagonists nih.gov
N1 Small Alkyl (e.g., -CH3, -CH2CF2H) Improves solubility and selectivity HPK1 Inhibitors nih.gov
C3 Carboxamide Essential for potent activity; H-bonding CB1 Receptor Antagonists nih.gov
C3 Carboxamide Mediates DNA binding DNA Minor Groove Binders nih.gov
C5 para-substituted Phenyl Essential for potent activity CB1 Receptor Antagonists nih.gov
C5 Dimethoxy-substituted Phenyl Enhances anti-inflammatory activity Anti-inflammatory Agents nih.gov

In Silico Approaches for SAR/SPR Modeling

Computational, or in silico, methods are invaluable tools for understanding and predicting the SAR/SPR of pyrazole derivatives. nih.govallsubjectjournal.comekb.eg These approaches can rationalize experimental findings and guide the design of new, more potent, and selective molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development and Validation

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.orgnih.gov

Model Development : 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to pyrazole derivatives. For a series of pyrazole carboxamide antifungal agents, a 3D-QSAR model was developed that showed good predictive ability, helping to identify the key steric and electrostatic fields influencing activity. rsc.org

Predicting Activity : For pyrazole derivatives designed as RET kinase inhibitors, 3D-QSAR models were generated to study the structure-activity relationship. These models were then used to design ten new potential inhibitors with predicted activity higher than the most active compound in the original series. mdpi.com QSAR models are statistically validated to ensure their robustness and predictive power before being used to guide synthesis. ej-chem.org

Pharmacophore Modeling for Identifying Essential Structural Features

Pharmacophore modeling identifies the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. juniperpublishers.com

Feature Identification : A pharmacophore model developed for a series of pyrazole-3-carbohydrazone derivatives acting as Dipeptidyl Peptidase IV (DPP-4) inhibitors consisted of four key features: one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) features. nih.govresearchgate.net

Guiding Drug Design : This model provides a clear blueprint of the necessary interactions. It suggests that a successful inhibitor must have a group capable of donating a hydrogen bond, a group capable of accepting one, and two regions that can make favorable hydrophobic contacts within the DPP-4 active site. Such models are instrumental in guiding the optimization of lead compounds and in virtual screening to find new potential inhibitors. nih.govresearchgate.net

Exploration of Non Medicinal Applications and Contributions to Materials Science

Pyrazole (B372694) Derivatives in Agrochemical Research and Development

Pyrazole derivatives have become a cornerstone in the development of modern pesticides, including fungicides, insecticides, and herbicides. rhhz.net The pyrazole ring acts as a potent active fragment, and its derivatives are known for broad-spectrum biological activity. ccspublishing.org.cn

The efficacy of a pyrazole-based agrochemical is highly dependent on the nature and position of substituents on the pyrazole ring. For a compound like Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, each component plays a critical role in determining its potential biological activity.

The Pyrazole Core: This central ring system is the primary pharmacophore, interacting with specific biological targets in pests or weeds. For instance, many pyrazole fungicides act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. rhhz.net

Substituents: The groups attached to the ring, such as the 4-propylphenyl group at the 5-position and the ethyl carboxylate at the 3-position, modulate the compound's properties. These modifications influence its binding affinity to the target site, its selectivity, and its physicochemical properties like solubility and stability. rhhz.netnih.gov Strategic placement of functional groups can enhance efficacy against specific pests while improving crop safety. nbinno.comacs.org For example, some pyrazole derivatives designed as herbicides target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds, with substituents engineered for high crop safety in maize, cotton, and wheat. acs.org

Structure-activity relationship (SAR) studies are crucial in this field, guiding chemists to synthesize derivatives with optimized performance. rhhz.net The goal is to create agents with high efficiency, low toxicity to non-target organisms, and unique mechanisms of action to combat resistance. ccspublishing.org.cn

Table 1: Examples of Pyrazole Derivatives in Agrochemicals

Compound Class Mode of Action Application Key Structural Features
Phenylpyrazole Insecticides GABA-gated chloride channel antagonist Insecticide N-phenyl pyrazole core
Pyrazole Carboxamide Fungicides Succinate Dehydrogenase Inhibition (SDHI) Fungicide Pyrazole ring with an amide linkage
Benzoyl Pyrazole Herbicides Inhibition of 4-HPPD enzyme Herbicide Pyrazole ring with a benzoyl group

The environmental fate of an agrochemical is a critical consideration in its development. A pesticide must persist long enough to be effective but should degrade to prevent long-term environmental accumulation. missouri.edu The degradation of pyrazole derivatives in the environment occurs through several primary pathways:

Microbial Degradation: Soil microorganisms like bacteria and fungi can use pesticides as a food source, breaking them down into simpler, often less toxic, compounds. missouri.edu The rate of this degradation is influenced by soil moisture, temperature, pH, and organic matter content. missouri.edumdpi.com

Chemical Degradation (Hydrolysis): This process involves the reaction of the pesticide with water, which can break chemical bonds. missouri.edu The susceptibility of a compound to hydrolysis is dependent on its chemical structure and the pH of the environment. mdpi.com

Photodegradation (Photolysis): Sunlight can provide the energy to break down pesticide molecules present on plant surfaces or in the upper layers of soil and water. researchgate.net

The half-life of a pesticide—the time it takes for half of the applied amount to degrade—varies significantly based on the compound's structure and environmental conditions. researchgate.net For instance, the half-life of the pyrazole herbicide topramezone (B166797) was found to vary from 15 to 19 days depending on the soil type. researchgate.net The presence of other pesticides can also alter degradation behavior, as some fungicides can inhibit the microbial processes that break down herbicides. nih.gov

Pyrazole Derivatives in Advanced Materials Science

The electron-rich nature of the pyrazole ring and the ability of its nitrogen atoms to coordinate with metals make it a valuable building block for advanced materials. nih.govresearchgate.net

Conductive polymers are organic materials that can conduct electricity, forming the basis of flexible and lightweight electronic devices. mdpi.com Heterocyclic compounds like pyrazole and its more studied cousin, pyrrole, are key components in the synthesis of these materials. acs.org

The pyrazole unit can be incorporated into a polymer backbone to create a conjugated system, where alternating single and double bonds allow for the movement of electrons. This electron delocalization is essential for electrical conductivity. mdpi.com Polymers containing pyrazole groups have been investigated for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netacs.org Metal-organic frameworks (MOFs) incorporating pyrazole-based ligands have also shown promise, exhibiting conductivity values suitable for electronic device fabrication. acs.org

Pyrazole derivatives are being explored for their potential in organic solar cells. dntb.gov.uasunyempire.edu Their specific photophysical properties, such as good electron-donating capabilities, make them suitable for use in photoinduced electron-transfer systems. researchgate.net

In the context of solar energy, pyrazoles can function in several roles:

As donor materials in dye-sensitized solar cells (DSSCs), where they absorb light and inject electrons into a semiconductor. researchgate.netdntb.gov.ua

As acceptor materials in bulk heterojunction (BHJ) solar cells when blended with a polymer donor. researchgate.netmdpi.com

The efficiency of these devices is influenced by the molecular structure of the pyrazole derivative, which affects properties like the energy levels (HOMO/LUMO) and the absorption of light. mdpi.com Research has shown that pyrazole derivatives can be chemically modified to tune these properties, potentially leading to more efficient solar energy conversion. researchgate.net

The two adjacent nitrogen atoms in the pyrazole ring make it an excellent ligand—a molecule that can bind to a central metal atom to form a coordination complex. nih.govresearchgate.net These pyrazole-metal complexes have emerged as highly effective catalysts in a variety of chemical reactions. rsc.org

The pyrazole ligand can be fine-tuned by adding different substituents, which alters the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. researchgate.net Pyrazole-based ligands have been successfully used with a range of transition metals, including cobalt, nickel, titanium, and manganese, to catalyze important industrial processes. rsc.orgrsc.orgnih.gov These processes include carbon-carbon coupling reactions, polymerizations, and oxidation reactions. researchgate.netrsc.orgnih.gov For example, using pyrazole ligands with titanium isopropoxide was found to greatly enhance the catalytic activity for the polymerization of L-lactide, a key step in producing biodegradable plastics. rsc.org

Pyrazole Derivatives as Fluorescent Dyes and Probes

The unique electronic and structural characteristics of pyrazole derivatives have positioned them as a significant class of compounds in the development of fluorescent materials. Their inherent photophysical properties, combined with their synthetic versatility, allow for the fine-tuning of their fluorescence characteristics, making them suitable for a wide range of applications, particularly as fluorescent dyes and probes.

The fluorescence in pyrazole derivatives often arises from intramolecular charge transfer (ICT) mechanisms. These compounds can exhibit high fluorescence quantum yields, good photostability, and thermostability. The emission properties of pyrazole derivatives can be sensitive to their environment, a characteristic known as solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. This sensitivity makes them excellent candidates for use as environmental probes.

A significant area of application for fluorescent pyrazole derivatives is in the detection of metal ions. The pyrazole moiety, with its nitrogen atoms, can act as a chelating ligand for various metal cations. This binding event can modulate the fluorescent properties of the molecule, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This response can be highly selective for specific metal ions, enabling the development of sensitive and selective chemosensors. For instance, certain pyrazole derivatives have been designed to selectively detect ions such as Cu²⁺, Zn²⁺, Cd²⁺, Fe³⁺, and Hg²⁺.

The following table summarizes the fluorescent properties of selected pyrazole derivatives from various research findings:

Interactive Data Table: Fluorescent Properties of Selected Pyrazole Derivatives
Compound ClassSpecific Derivative ExampleExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (ΦF)Application / RemarksReference
Pyrazole Oxadiazole DerivativesNot SpecifiedNot Specified410-450 nmUp to 0.69Good fluorescence properties.
Pyrazoline-BODIPY HybridProbe 4Not SpecifiedNot SpecifiedNot SpecifiedUsed for ultrafast cell staining.
Pyrazole-based SensorPyrazole 8Not Specified480 nmNot Specified"Turn-on" sensor for Zn²⁺ and Cd²⁺.
Pyrazole-based SensorPyrazole 9Not Specified465 nmNot Specified"Turn-on" sensor for Fe³⁺ and Fe²⁺ with a 30-fold increase for Fe³⁺.
Pyrazole-Oxazole DerivativeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified"Turn-off" sensor for Cu²⁺.
Fe₃O₄@SiO₂ with PyrazoleProbe 11225 nm463 nmNot Specified"Turn-off" sensor for Hg²⁺ with a low limit of detection (7.6 nM).
Pyrazolylpyrene DerivativesPyrazoolympiceneNot SpecifiedNot SpecifiedNot SpecifiedExhibits intense fluorescence and can be used for sensing strongly acidic environments.
Fluorinated PyrazolinePPDPDNot Specified430 nm0.413 (in solid state)Emits strong blue light in the solid state.
2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridineLigand L257 nm and 365 nm355 nm (with La³⁺) / 340 nm (with Eu³⁺)Not SpecifiedFluorescence enhancement with La³⁺ and quenching with Eu³⁺.

The development of pyrazole-based fluorescent probes extends to bioimaging applications. Their good membrane permeability and biocompatibility make them suitable for use in living cells and tissues. These probes have been utilized for general cell staining and for the detection of specific ions and small molecules within cellular environments. The ability to functionalize the pyrazole core allows for the attachment of targeting moieties, enabling the specific labeling of subcellular structures.

Furthermore, pyrazole derivatives have been incorporated into more complex systems, such as pyrazole-porphyrin conjugates, to create ratiometric fluoroionophores. These systems exhibit changes in their emission spectra upon binding with metal ions like Zn²⁺, allowing for more precise quantitative measurements. The versatility of pyrazole chemistry continues to drive the discovery of novel fluorescent dyes and probes with tailored properties for advanced applications in materials science and biological research.

Preclinical Research Methodologies and Model Systems for Pyrazole Derived Compounds

In vitro Cellular and Biochemical Model Systems for Initial Assessment

The initial phase of preclinical research relies heavily on in vitro models to screen compounds for biological activity and elucidate their mechanisms at a cellular and molecular level. These systems offer a controlled environment for rapid assessment and are foundational for further development.

Cell-based assays are fundamental for determining the cytotoxic or cytostatic effects of pyrazole (B372694) derivatives on various cell types, particularly in the context of anticancer research. nih.gov These assays measure cellular responses such as viability, proliferation, and apoptosis induction. nih.govnih.gov Human cancer cell lines are commonly employed to evaluate the compound's potential as an anticancer agent. For instance, various pyrazole derivatives have been evaluated against cell lines like MCF-7 (breast cancer), HepG2 (liver cancer), and MDA-MB231 (breast cancer). nih.govnih.gov The potency of a compound in these assays is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. nih.govbenthamdirect.com

For example, studies on different pyrazole analogs have demonstrated significant cytotoxic activity across a range of cancer cell lines. One investigation revealed that a pyrazole derivative showed an IC50 value of 7.30 µM for tubulin polymerization inhibition. nih.gov Another study reported pyrazole compounds with potent cytotoxicity against MDA-MB231 and HepG2 cells, with IC50 values ranging from 3.64 to 16.13 µM. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have shown significant anticancer activity, with one compound exhibiting an IC50 of 2.59 µM against HeLa cells and another showing IC50 values of 4.66 µM and 1.98 µM against MCF-7 and HCT-116 cells, respectively. mdpi.com

Table 1: Examples of Cytotoxicity of Pyrazole Derivatives in Cell-Based Assays

Compound TypeCell LineMeasured EffectIC50 Value (µM)Reference
Pyrazole-fused curcumin (B1669340) analogMDA-MB231Cytotoxicity3.64 - 16.13 nih.gov
Pyrazole-fused curcumin analogHepG2Cytotoxicity3.64 - 16.13 nih.gov
Pyrazolo[3,4-b]pyridine derivative (43a)HeLaCytotoxicity2.59 mdpi.com
Pyrazolo[3,4-b]pyridine derivative (45h)MCF-7Cytotoxicity4.66 mdpi.com
Pyrazolo[3,4-b]pyridine derivative (45h)HCT-116Cytotoxicity1.98 mdpi.com
Methoxy pyrazole derivative (3d)MCF-7Cytotoxicity10 nih.govbenthamdirect.com
Methoxy pyrazole derivative (3e)MCF-7Cytotoxicity12 nih.govbenthamdirect.com

Many pyrazole-containing compounds exert their therapeutic effects by inhibiting specific enzymes. nih.gov Enzyme inhibition profiling is a critical step to identify the molecular targets of a compound and to determine its potency and selectivity. Assays are conducted using purified enzymes to measure the compound's ability to interfere with their catalytic activity. The inhibitory potency is often quantified by the IC50 or the inhibition constant (Ki).

Pyrazole derivatives have been shown to inhibit a wide array of enzymes. For instance, certain pyrazole compounds are potent inhibitors of carbonic anhydrases (hCA I and hCA II), with Ki values in the nanomolar range. tandfonline.comnih.gov Other pyrazole-based molecules have demonstrated selective inhibition of enzymes like urease and butyrylcholinesterase. researchgate.net In cancer research, pyrazole derivatives have been identified as inhibitors of crucial kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are involved in tumor growth and angiogenesis. nih.gov

Table 2: Enzyme Inhibition Profile of Various Pyrazole Derivatives

Compound ClassTarget EnzymeInhibition Value (Ki or IC50)Reference
Pyrazole DerivativehCA IKi: 5.13 - 16.9 nM tandfonline.comnih.gov
Pyrazole DerivativehCA IIKi: 11.77 - 67.39 nM tandfonline.comnih.gov
1-hydroxymethyl-3,5-dimethylpyrazoleUreaseSelective Inhibition researchgate.net
2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-olButyrylcholinesteraseSelective Inhibition researchgate.net
Fused Pyrazole DerivativeEGFRIC50: 0.09 µM nih.gov
Fused Pyrazole DerivativeVEGFR-2IC50: 0.23 µM nih.gov
Pyrazole-based derivativeAngiotensin Converting Enzyme (ACE)IC50: 0.123 mM nih.gov

Receptor binding studies are essential for compounds that act on cell surface or intracellular receptors. These assays determine the affinity of a compound for a specific receptor, which is a measure of how tightly it binds. Radioligand binding assays are a common method, where a radiolabeled compound known to bind to the receptor is displaced by the test compound. The affinity is typically expressed as the Ki value. mdpi.com

Pyrazole derivatives have been extensively studied as ligands for various receptors. A notable example is their activity as antagonists for the cannabinoid receptor 1 (CB1). acs.orgnih.gov Structure-activity relationship studies have identified key structural features required for potent and selective CB1 receptor antagonism, such as specific substitutions on the pyrazole ring. acs.orgnih.gov In addition to experimental assays, computational methods like molecular docking are used to predict the binding modes of pyrazole derivatives to their protein targets, such as tyrosine kinases and protein kinases, providing insights into potential inhibitory mechanisms. researchgate.netnih.gov

Table 3: Receptor Binding and Molecular Docking Data for Pyrazole Derivatives

Compound ClassTarget Receptor/ProteinMethodologyKey FindingReference
Oxygen-Bridged Pyrazole-Based Structure (1d)Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayKi = 35 nM mdpi.com
Oxygen-Bridged Pyrazole-Based Structure (1e)Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayKi = 21.70 nM mdpi.com
1,3,4-thiadiazole-pyrazole hybrid (1b)VEGFR-2 (2QU5)Molecular DockingBinding Energy = -10.09 kJ/mol researchgate.netnih.gov
1,3,4-thiadiazole-pyrazole hybrid (1d)Aurora A (2W1G)Molecular DockingBinding Energy = -8.57 kJ/mol researchgate.netnih.gov
1,3,4-thiadiazole-pyrazole hybrid (2b)CDK2 (2VTO)Molecular DockingBinding Energy = -10.35 kJ/mol researchgate.netnih.gov

In vivo Preclinical Animal Models for Mechanistic Studies

Following promising in vitro results, pyrazole compounds are advanced to in vivo studies using animal models. These models are crucial for understanding the compound's effects in a complex biological system, including its pharmacokinetic profile and its efficacy in a disease context.

Pharmacokinetic (PK) studies are performed in animals to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). This assessment is vital for determining the bioavailability and half-life of a drug, which informs potential dosing regimens for future clinical trials. Unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic effects. nih.gov For instance, strategic modifications to the pyrazole structure, such as the addition of a methylsulfonyl group, have been shown to alter the half-life of the compound in preclinical PK studies. nih.gov These investigations provide essential data on the compound's behavior in a living organism, which is a critical bridge between in vitro activity and in vivo efficacy.

Preclinical proof-of-concept studies aim to demonstrate a compound's therapeutic potential in a relevant animal model of human disease. The choice of model depends on the intended therapeutic application of the pyrazole derivative.

For compounds with anti-inflammatory potential, models such as the carrageenan-induced paw edema test in rats are commonly used to assess efficacy. hilarispublisher.com Several pyrazole derivatives have shown significant anti-inflammatory activity in such models, comparable to standard drugs like diclofenac. nih.govnih.gov

In oncology, xenograft models are a mainstay for evaluating anticancer agents. mdpi.com These models involve implanting human tumor cells into immunocompromised mice. The ability of a pyrazole compound to inhibit tumor growth or induce regression in these models provides strong evidence of its potential as an anticancer drug. acs.org For example, one pyrazole derivative demonstrated powerful inhibition of tumor growth in a mouse breast cancer model. mdpi.com Another study showed that a pyrazole compound was effective in reducing the mycobacterial load in an infected mouse model, indicating its potential for treating infectious diseases. nih.gov

Table 4: Examples of In Vivo Preclinical Studies with Pyrazole Derivatives

Compound TypeAnimal ModelDisease/ConditionKey FindingReference
Thiophene–pyrazole hybridsCarrageenan-induced rat paw edemaInflammationModerate to high edema inhibition (78.9–96%) nih.gov
Pyrazole-linked carbothioamideHCT-116 Xenograft ModelCancer (Colon)Noteworthy antitumor potential mdpi.com
Macrocyclic Pyrazole InhibitorNCI-H929 Xenograft ModelCancer (Multiple Myeloma)Demonstrated tumor regressions acs.org
Pyrazole DerivativeMouse model of Mycobacterial infectionInfectious DiseaseSubstantially lessened the mycobacterial load nih.gov
Pyrazole-based derivativeAcetic acid-induced writhing test (mice)Pain/AnalgesiaPotent analgesic activity hilarispublisher.com

Investigations into Compound Bioavailability and Biodistribution

The preclinical assessment of a drug candidate's bioavailability and biodistribution is a critical step in determining its potential for therapeutic success. For pyrazole-derived compounds such as Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, a multi-faceted approach involving both in vitro and in vivo models is employed to understand how the compound is absorbed, distributed throughout the body, metabolized, and excreted (ADME).

Methodologies for Assessing Bioavailability:

The bioavailability of a compound, or the fraction of an administered dose that reaches the systemic circulation unchanged, is a key pharmacokinetic parameter. For orally administered pyrazole derivatives, this is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism.

In Vitro Models: Initial assessments often utilize in vitro systems to predict in vivo performance. Parallel Artificial Membrane Permeability Assays (PAMPA) can be employed to evaluate the passive diffusion of a compound across a synthetic membrane, providing a preliminary indication of its intestinal absorption potential. Additionally, cell-based assays, such as those using Caco-2 cell monolayers, can model the human intestinal barrier to study both passive and active transport mechanisms.

In Silico Predictions: Computational models are increasingly used to predict the ADME properties of novel compounds. Based on the chemical structure of this compound, algorithms can estimate its solubility, lipophilicity (LogP), and other physicochemical properties that influence bioavailability. These predictions, while theoretical, are valuable for prioritizing candidates for further preclinical development.

In Vivo Studies: The definitive determination of bioavailability requires in vivo studies in animal models, such as rodents (mice or rats). Following oral and intravenous administration of the compound, blood samples are collected at various time points. The concentration of the compound in the plasma is then quantified using sensitive analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.gov By comparing the area under the concentration-time curve (AUC) for oral versus intravenous administration, the absolute bioavailability can be calculated.

Biodistribution Studies:

Understanding where a compound distributes within the body is crucial for assessing its efficacy and potential toxicity. Biodistribution studies aim to quantify the concentration of the drug in various tissues and organs over time.

For pyrazole derivatives, these studies are typically conducted in animal models. After administration of the compound, animals are euthanized at selected time points, and tissues of interest (e.g., liver, kidney, brain, tumor tissue in cancer models) are collected. The concentration of the compound in each tissue is then determined, often by HPLC-MS/MS. This data provides a comprehensive picture of the compound's distribution profile, highlighting potential target organs and areas of accumulation. In a study on a radioiodinated pyrazole derivative, nanoparticles were used to study its biodistribution in tumor-bearing mice, showing a maximum tumor uptake of 6.7 ± 0.3% of the injected radioactivity per gram of tissue. nih.gov

The following table summarizes the methodologies used in preclinical bioavailability and biodistribution studies for pyrazole-derived compounds:

Parameter Methodology Model System Key Information Gained
Bioavailability In Vitro Permeability AssaysPAMPA, Caco-2 cellsIntestinal absorption potential
In Silico ModelingComputational algorithmsPrediction of physicochemical properties
In Vivo PharmacokineticsRodent models (mice, rats)Absolute bioavailability, absorption rate
Biodistribution Tissue Homogenate AnalysisRodent modelsDrug concentration in various organs
Whole-Body AutoradiographyRodent modelsVisualization of drug distribution

Application of Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques have become indispensable tools in preclinical drug development, offering non-invasive, real-time visualization of a compound's biodistribution and its effects on biological processes. mrsolutions.com For pyrazole-derived compounds, these technologies provide invaluable insights that complement traditional pharmacokinetic and pharmacodynamic studies.

Positron Emission Tomography (PET):

PET is a highly sensitive molecular imaging modality that can be used to track the in vivo biodistribution of a drug candidate. nih.gov This is achieved by labeling the compound with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). frontiersin.org For a pyrazole-based compound like this compound, a radiolabeled analog could be synthesized and administered to an animal model. The PET scanner then detects the gamma rays produced by the annihilation of positrons, allowing for the three-dimensional mapping of the radiotracer's concentration in different tissues over time. nih.gov This technique provides quantitative data on tissue uptake, clearance rates, and target engagement. The pyrazole scaffold is recognized as a suitable platform for the development of ¹⁸F-labeled radiotracers for PET imaging. nih.gov

Magnetic Resonance Imaging (MRI):

MRI is another powerful, non-invasive imaging technique that provides high-resolution anatomical and functional information. europeanpharmaceuticalreview.com While not typically used to directly visualize the drug molecule itself (unless labeled with a specific contrast agent), MRI is invaluable for assessing the physiological and pathological consequences of drug treatment. nih.gov For instance, in preclinical cancer models, MRI can be used to monitor changes in tumor size, vascularity, and metabolism in response to treatment with a pyrazole-derived anticancer agent. biointerfaceresearch.com Functional MRI (fMRI) can be employed in neuroscience research to investigate the effects of pyrazole compounds on brain activity. The advantage of MRI lies in its excellent soft-tissue contrast and the ability to perform longitudinal studies in the same animal, thereby reducing biological variability. europeanpharmaceuticalreview.com

The table below outlines the application of these advanced imaging techniques in the preclinical evaluation of pyrazole-derived compounds:

Imaging Modality Principle Application in Preclinical Research for Pyrazole Derivatives Advantages
Positron Emission Tomography (PET) Detection of gamma rays from positron-emitting radiotracersQuantitative biodistribution studies, receptor occupancy studies, and visualization of metabolic processes.High sensitivity, quantitative data, allows for whole-body imaging.
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to generate detailed images of organs and tissuesAssessment of therapeutic efficacy (e.g., tumor response), monitoring of physiological changes, and functional brain imaging.High spatial resolution, excellent soft-tissue contrast, non-ionizing radiation, suitable for longitudinal studies.

The integration of these advanced imaging techniques into the preclinical research of pyrazole-derived compounds like this compound can significantly enhance the understanding of their pharmacokinetic and pharmacodynamic properties, ultimately facilitating their translation into clinical applications.

Future Perspectives and Emerging Research Challenges

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, yet the quest for more efficient, sustainable, and versatile synthetic methods is ongoing. mdpi.comias.ac.in Future research will likely focus on several key areas to improve upon existing methodologies for producing compounds like Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Key Research Thrusts:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. ias.ac.in This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and ultrasound-assisted reactions to reduce energy consumption and waste. ias.ac.inmdpi.com The development of one-pot multicomponent reactions (MCRs) is particularly promising, as they offer high atom economy and procedural simplicity for constructing complex pyrazole frameworks. mdpi.com

Novel Catalytic Systems: The exploration of new catalysts is crucial for enhancing reaction efficiency and selectivity. ias.ac.in This includes the use of transition-metal catalysts, metal-oxo-clusters, and iodine-catalyzed reactions to achieve high yields under mild conditions. mdpi.commdpi.com Ligand-free systems are also gaining traction for their cost-effectiveness and simplified purification processes. ias.ac.in

Regioselective Synthesis: A persistent challenge in pyrazole synthesis is controlling regioselectivity, particularly when using unsymmetrical starting materials like 1,3-diketones or acetylenic ketones. mdpi.com Future strategies will aim to develop highly regioselective methods to afford specific isomers, which is critical as different regioisomers can exhibit vastly different biological activities.

Flow Chemistry: The adoption of continuous flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. Implementing flow processes for pyrazole synthesis could lead to higher throughput and more consistent product quality, facilitating industrial-scale production.

Synthetic StrategyAdvantagesEmerging Focus
Multicomponent Reactions (MCRs) High atom economy, step efficiency, operational simplicity. mdpi.comDevelopment of novel MCRs for diverse pyrazole scaffolds.
Microwave/Ultrasound-Assisted Synthesis Reduced reaction times, increased yields, cleaner reactions. ias.ac.inApplication to a wider range of pyrazole derivatives and scale-up.
Novel Catalysis High efficiency, mild reaction conditions, improved selectivity. mdpi.comDesign of heterogeneous and reusable catalysts for sustainable processes.
Flow Chemistry Enhanced safety, scalability, precise process control.Integration into industrial manufacturing of pyrazole-based active ingredients.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. ijmsci.orgnih.gov For pyrazole derivatives, these computational tools offer unprecedented opportunities to accelerate the design-make-test-analyze cycle. springernature.com

Future applications of AI and ML in this area will likely include:

De Novo Design: Generative AI models can design novel pyrazole structures with desired physicochemical and biological properties. researchgate.net These models can explore vast regions of chemical space to identify innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches. springernature.com

Property Prediction: ML algorithms can be trained on existing data to accurately predict various properties of new pyrazole derivatives, such as bioactivity, toxicity, solubility, and metabolic stability. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for target molecules. ijmsci.org This can significantly reduce the time and resources spent on optimizing reaction conditions and can suggest novel, non-intuitive pathways for complex pyrazole derivatives.

High-Throughput Virtual Screening (HTVS): Integrating AI with HTVS enables the rapid evaluation of millions of compounds against specific biological targets. nih.gov This approach can identify potential hits from large compound databases with greater speed and accuracy than conventional methods. nih.gov

Deeper Elucidation of Complex Molecular Interaction Networks

Understanding how a molecule like this compound interacts with its biological targets is fundamental to its development. Future research will move beyond simple ligand-receptor binding models to explore complex molecular interaction networks. nih.gov

Key areas of focus will be:

Systems Biology Approaches: Instead of focusing on a single target, researchers will increasingly use systems biology to understand how pyrazole derivatives affect entire signaling pathways or cellular networks. nih.gov This holistic view can help predict off-target effects and identify new therapeutic opportunities.

Advanced Molecular Modeling: Techniques like molecular dynamics (MD) simulations and binding free energy calculations provide a dynamic picture of ligand-protein interactions. nih.govresearchgate.net These methods can reveal the subtle conformational changes and key residues involved in binding, guiding the rational design of more potent and selective analogs. nih.govmdpi.com

Network Pharmacology: This approach integrates data on drug-target interactions, protein-protein interaction networks, and disease pathways to elucidate the mechanisms of action of a compound. mdpi.com It can help identify the multiple targets through which a pyrazole derivative might exert its therapeutic effect.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM is becoming an invaluable tool for determining high-resolution structures. Visualizing how pyrazole compounds bind to these complex machineries will provide critical insights for structure-based drug design.

Exploration of Unconventional Applications in Nanotechnology and Optoelectronics

While pyrazoles are well-established in medicine, their unique electronic and coordination properties make them attractive candidates for materials science applications. researchgate.netresearchgate.net Future research is expected to explore these unconventional applications more extensively.

Chemosensors: The pyrazole ring can act as a chelating ligand for various metal ions. nih.gov By functionalizing pyrazole derivatives with fluorophores or chromophores, highly sensitive and selective sensors for detecting environmental pollutants or biologically important ions can be developed. nih.gov

Optoelectronic Materials: The conjugated π-system of the pyrazole ring, especially in fused systems, gives rise to interesting photophysical properties. nih.gov This makes them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. researchgate.net

Nonlinear Optical (NLO) Materials: Certain pyrazole derivatives exhibit significant nonlinear optical properties, which are crucial for applications in optical communications, information storage, and optical switching. researchgate.net The design strategy often involves creating donor-acceptor systems across the pyrazole bridge to enhance molecular hyperpolarizability.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions. This property can be exploited to construct novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and separation technologies.

Identification of Research Gaps and Unexplored Chemical Space for Pyrazole Derivatives

Despite decades of research, the chemical space of pyrazole derivatives is far from fully explored. Identifying and filling these research gaps is essential for unlocking the full potential of this heterocyclic scaffold. researchgate.net

Future challenges and opportunities include:

Exploring Fused Pyrazole Systems: Fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, possess unique electronic properties and rigid structures that make them highly valuable in both medicinal chemistry and materials science. researchgate.net The development of efficient synthetic methods for these fused systems is a key research area.

Fluorinated Pyrazoles: The introduction of fluorine atoms or trifluoromethyl groups can significantly alter the physicochemical and biological properties of a molecule. researchgate.net There is a need to develop more efficient methods for synthesizing polyfluorinated pyrazoles and to systematically investigate their potential applications.

Multi-target Ligands: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov A significant research challenge is the rational design of pyrazole derivatives that can modulate multiple targets simultaneously, potentially leading to more effective therapies. nih.govfrontiersin.org

Agrochemical Applications: Pyrazoles are a core component of many successful agrochemicals. researchgate.net The continued exploration of new pyrazole derivatives for use as herbicides, insecticides, and fungicides remains a commercially important and scientifically challenging field.

Q & A

Q. What synthetic methodologies are commonly used to prepare Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting hydrazine derivatives with β-ketoesters under reflux in ethanol (or other polar aprotic solvents). For example, substituted phenylhydrazines can react with ethyl acetoacetate derivatives to form the pyrazole core. Post-synthesis, purification via silica gel column chromatography (eluting with hexane/ethyl acetate mixtures) is critical to isolate the product . Monitoring reaction progress using TLC and confirming purity via melting point analysis or HPLC is recommended .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • 1H NMR : To confirm substituent positions (e.g., propylphenyl group at C5, ester at C3) by analyzing chemical shifts and coupling patterns. For instance, the pyrazole C3 proton typically appears as a singlet near δ 6.5–7.0 ppm .
  • LC-MS/HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z ~287) and rule out side products .
  • IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : While specific toxicity data may be limited (see Section 12 of safety data sheets), standard precautions include:
  • Wearing nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Using a fume hood to prevent inhalation of fine particles during synthesis .
  • Storing the compound in a cool, dry place away from oxidizers and acids to avoid decomposition .

Q. How can researchers troubleshoot low yields during synthesis?

  • Methodological Answer : Common issues and solutions:
  • Impure starting materials : Recrystallize reagents like β-ketoesters before use .
  • Incomplete cyclization : Optimize reaction time (e.g., extend reflux to 18–24 hours) and use catalysts like acetic acid or p-TsOH .
  • Side reactions : Add molecular sieves to absorb water, preventing ester hydrolysis .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water mixtures (e.g., 70:30 v/v) are effective due to the compound’s moderate polarity. For derivatives with bulky substituents (e.g., propylphenyl), dichloromethane/hexane (1:3) can yield high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers). Use SHELX software for structure solution and refinement:
  • Collect data with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL-2018/3, applying anisotropic displacement parameters for non-H atoms .
  • Validate with Mercury CSD to compare bond lengths/angles with similar pyrazole derivatives .

Q. How do researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions. For example:
  • Buffer pH : Test inhibitory activity at pH 7.4 (physiological) vs. 6.5 (lysosomal) to assess pH-dependent effects.
  • Cofactor interference : Include controls with DMSO (common solvent) to rule out solvent-enzyme interactions .
  • Statistical validation : Perform dose-response curves in triplicate and analyze using GraphPad Prism (nonlinear regression, IC50 calculations) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces (EPS) to identify electrophilic centers (e.g., ester carbonyl) .
  • Calculate Fukui indices (ƒ⁻) to predict sites for nucleophilic attack .
  • Validate with experimental data (e.g., hydrolysis rates in basic vs. acidic conditions) .

Q. How can researchers differentiate between polymorphic forms of this compound?

  • Methodological Answer : Combine thermal and spectroscopic analyses:
  • DSC/TGA : Identify melting points and thermal stability (decomposition >200°C suggests stable polymorphs) .
  • PXRD : Compare experimental patterns with simulated data from Mercury CSD .
  • Solid-state NMR : Resolve crystallographic inequivalence (e.g., distinct 13C shifts for ester groups) .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO to avoid cytotoxicity) .
  • Prodrug derivatization : Hydrolyze the ester to the carboxylic acid (using NaOH/EtOH/H2O) for increased hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.